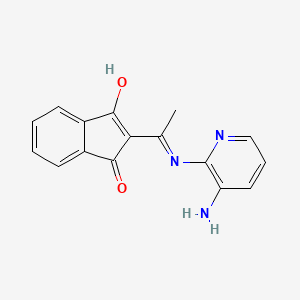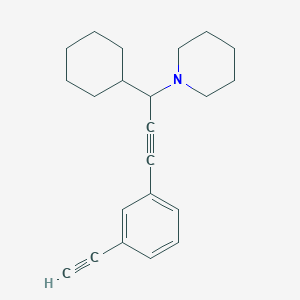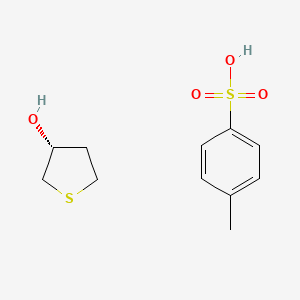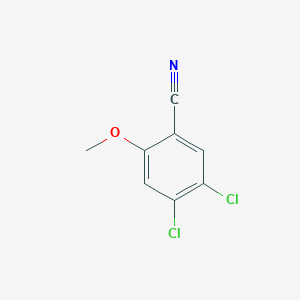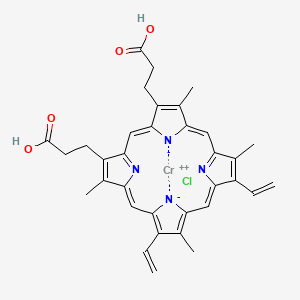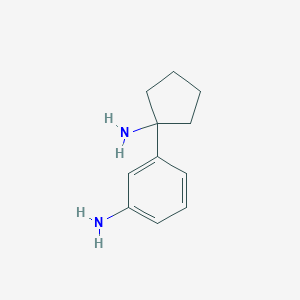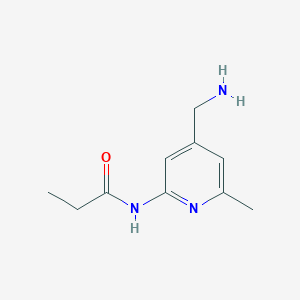
2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one is an organic compound that features a benzylidene group attached to a dihydroindenone core, with a difluoromethoxy substituent on the benzylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the Benzylidene Intermediate: The benzylidene intermediate can be synthesized via a Knoevenagel condensation reaction between 4-(difluoromethoxy)benzaldehyde and an appropriate methylene compound, such as malononitrile, in the presence of a base like piperidine.
Cyclization to Form the Dihydroindenone Core: The benzylidene intermediate undergoes cyclization to form the dihydroindenone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzylidene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one is unique due to its specific structural features, such as the difluoromethoxy group and the dihydroindenone core, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H12F2O2 |
|---|---|
Molecular Weight |
286.27 g/mol |
IUPAC Name |
(2E)-2-[[4-(difluoromethoxy)phenyl]methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C17H12F2O2/c18-17(19)21-14-7-5-11(6-8-14)9-13-10-12-3-1-2-4-15(12)16(13)20/h1-9,17H,10H2/b13-9+ |
InChI Key |
MGHFGSGYLQNPKD-UKTHLTGXSA-N |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=C(C=C3)OC(F)F |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


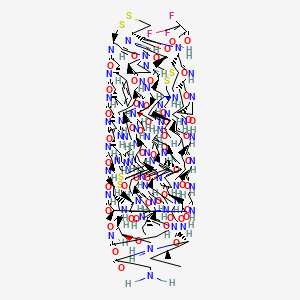

![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
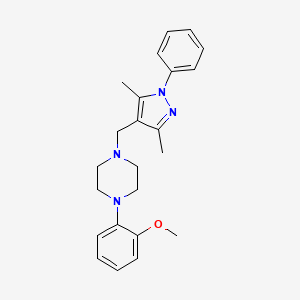
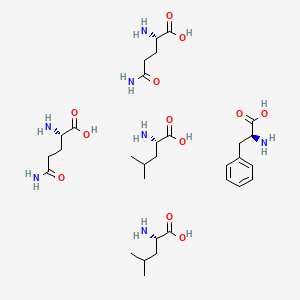
![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)

